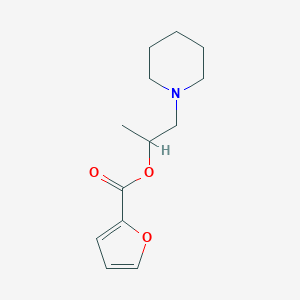![molecular formula C13H18FNO2 B295139 2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)
2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FUB-MAPB and belongs to the class of synthetic cathinones, which are psychoactive substances that mimic the effects of amphetamines and cocaine. FUB-MAPB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
FUB-MAPB acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that regulate mood, behavior, and cognition. FUB-MAPB also acts as a releasing agent of these neurotransmitters, leading to an increase in their extracellular concentrations. This mechanism of action is similar to that of amphetamines and cocaine, which are known to produce euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
FUB-MAPB produces various biochemical and physiological effects in the body, including increased heart rate, blood pressure, and body temperature. FUB-MAPB also produces subjective effects such as euphoria, increased sociability, and heightened sensory perception. These effects are similar to those produced by other synthetic cathinones and amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
FUB-MAPB has several advantages for lab experiments, including its high potency, selectivity, and stability. FUB-MAPB can also be easily synthesized using various methods, making it readily available for research purposes. However, FUB-MAPB also has some limitations, including its potential toxicity, which requires careful handling and disposal. FUB-MAPB also has a short half-life, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for research on FUB-MAPB, including the development of more selective and potent analogs with fewer side effects. Future studies can also focus on the pharmacokinetics and pharmacodynamics of FUB-MAPB, including its metabolism, distribution, and elimination from the body. Additionally, future studies can investigate the long-term effects of FUB-MAPB on various organs and systems in the body, including the brain, heart, and liver. Finally, future studies can explore the potential therapeutic applications of FUB-MAPB, including its use as a treatment for depression, anxiety, and other mood disorders.
Méthodes De Synthèse
FUB-MAPB can be synthesized using various methods, including the reaction of 3-fluorobenzoic acid with 2-(methylamino)propan-1-ol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-fluorobenzoic acid with 2-(isopropylamino)propan-1-ol in the presence of a dehydrating agent such as oxalyl chloride. Both methods yield FUB-MAPB as a white crystalline powder, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
FUB-MAPB has potential applications in various fields of scientific research, including pharmacology, toxicology, and neuroscience. In pharmacology, FUB-MAPB can be used as a reference standard for the identification and quantification of synthetic cathinones in biological matrices. In toxicology, FUB-MAPB can be used to study the toxic effects of synthetic cathinones on various organs and systems in the body. In neuroscience, FUB-MAPB can be used to study the effects of synthetic cathinones on the central nervous system and behavior.
Propriétés
Formule moléculaire |
C13H18FNO2 |
|---|---|
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
2-[methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate |
InChI |
InChI=1S/C13H18FNO2/c1-10(2)15(3)7-8-17-13(16)11-5-4-6-12(14)9-11/h4-6,9-10H,7-8H2,1-3H3 |
Clé InChI |
YONCAULYRNOUGB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C1=CC(=CC=C1)F |
SMILES canonique |
CC(C)N(C)CCOC(=O)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)

